1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine

Description

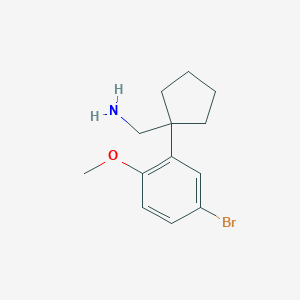

1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine is a bicyclic amine derivative featuring a cyclopentane ring fused to a methanamine group, substituted with a bromo- and methoxy-functionalized phenyl ring. This compound is structurally related to pharmaceutical intermediates and bioactive molecules, such as Amisulpride impurities (e.g., 1-(5-Bromo-2-methoxyphenyl)tricyclo[3.3.1.1³,⁷]decane) . Its synthesis and characterization are critical for medicinal chemistry, particularly in exploring central nervous system (CNS) targets, given the prevalence of brominated aromatic moieties in neuroactive compounds .

Properties

Molecular Formula |

C13H18BrNO |

|---|---|

Molecular Weight |

284.19 g/mol |

IUPAC Name |

[1-(5-bromo-2-methoxyphenyl)cyclopentyl]methanamine |

InChI |

InChI=1S/C13H18BrNO/c1-16-12-5-4-10(14)8-11(12)13(9-15)6-2-3-7-13/h4-5,8H,2-3,6-7,9,15H2,1H3 |

InChI Key |

HHWLVCZIJAGSBO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2(CCCC2)CN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and cyclopentanemethanamine.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as methanol, under controlled temperature and pressure conditions.

Catalysts and Reagents: Common catalysts and reagents used in the synthesis include palladium catalysts for coupling reactions and reducing agents for hydrogenation steps.

Chemical Reactions Analysis

1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine is used in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: Research on its potential therapeutic effects is ongoing, particularly in the field of neuropharmacology.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Halogen and Methoxy Group Modifications

Extended Aliphatic Chains

- 1-(5-Bromo-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine : A dual-phenyl ethanamine structure increases steric bulk (MW 336.22 g/mol) and may reduce blood-brain barrier permeability compared to the cyclopentane derivative .

Cyclic Backbone Modifications

- Amisulpride-related tricyclic derivatives : The tricyclo[3.3.1.1³,⁷]decane framework increases rigidity, likely improving receptor selectivity but complicating synthesis .

Amine Group Modifications

- 1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine hydrobromide : Methylation of the amine improves solubility via salt formation (hydrobromide), a common strategy for pharmaceutical formulations .

Biological Activity

1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a cyclopentane ring linked to a methanamine group and a substituted phenyl ring, which includes both a bromine atom and a methoxy group. These substitutions are critical as they influence the compound's chemical reactivity and interaction with biological targets.

- Molecular Formula : C17H21BrO

- Molecular Weight : 305.26 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving multi-step organic reactions. Common synthetic routes include:

- Bromination of 2-Methoxyphenol : The initial step often involves brominating 2-methoxyphenol to introduce the bromine substituent.

- Formation of Cyclopentanemethanamine : The cyclopentane structure is then formed through cyclization reactions, followed by amination to yield the final product.

These synthetic pathways allow for high yields and purity, making the compound accessible for further biological studies.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Antidepressant Activity : Similar compounds have been studied for their effects on neurotransmitter systems, suggesting potential antidepressant properties.

- Anticancer Properties : Preliminary studies indicate that the compound may interact with cellular pathways involved in cancer proliferation and apoptosis.

- Antimicrobial Effects : Compounds with analogous structures have demonstrated antimicrobial activity against various pathogens.

Interaction Studies

Interaction studies highlight the binding affinity of this compound to specific biological targets, such as receptors and enzymes. These interactions are crucial for understanding the therapeutic potential and safety profile of the compound.

| Target | Binding Affinity | Biological Effect |

|---|---|---|

| Serotonin Receptor | High | Modulation of mood |

| Dopamine Receptor | Moderate | Potential influence on reward pathways |

| Kinase Enzymes | Variable | Possible role in cancer cell signaling |

Case Studies

Several case studies have contributed to understanding the biological activity of this compound:

-

Case Study on Antidepressant Effects :

- A study investigated the effects of structurally similar compounds on serotonin levels in animal models, showing promise for mood modulation.

-

Anticancer Research :

- Research focused on the compound's ability to induce apoptosis in cancer cell lines, revealing mechanisms that could be targeted for therapeutic interventions.

-

Antimicrobial Activity Assessment :

- In vitro studies assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.